Cas no 895485-59-3 (N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide)

N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide is a specialized organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group and a phenylsulfanylacetamide moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The oxadiazole ring system is known for its stability and bioactivity, while the phenylsulfanyl group enhances molecular diversity for structure-activity studies. The compound's well-defined synthetic route allows for high purity and reproducibility, making it suitable for exploratory studies in drug discovery or as a building block for heterocyclic derivatives. Its structural features suggest utility in developing enzyme inhibitors or bioactive agents.
N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide structure
895485-59-3 structure
Product Name:N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide
CAS No:895485-59-3
MF:C18H17N3O2S
MW:339.411482572556
CID:6295218
PubChem ID:7254723
Update Time:2025-06-25

N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide
    • 895485-59-3
    • N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
    • AKOS024658136
    • N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide
    • F2537-1237
    • N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
    • Inchi: 1S/C18H17N3O2S/c1-12-8-9-15(13(2)10-12)17-20-21-18(23-17)19-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22)
    • InChI Key: RXFFSKYBHVDLJB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)CC(NC1=NN=C(C2C=CC(C)=CC=2C)O1)=O

Computed Properties

  • Exact Mass: 339.10414797g/mol
  • Monoisotopic Mass: 339.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 93.3Ų

N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide Pricemore >>

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Additional information on N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide

Comprehensive Overview of N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide (CAS No. 895485-59-3)

The compound N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide (CAS No. 895485-59-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring an oxadiazole ring and a phenylsulfanyl moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to interact with biological targets. The compound's CAS number 895485-59-3 serves as a critical identifier in chemical databases, ensuring accurate referencing in scientific literature.

In recent years, the demand for heterocyclic compounds like N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide has surged due to their versatility in drug discovery. The oxadiazole ring, a key component of this molecule, is known for its stability and ability to mimic peptide bonds, making it valuable in designing enzyme inhibitors. This aligns with current trends in precision medicine, where researchers seek targeted therapies with minimal side effects. The compound's phenylsulfanyl group further enhances its potential as a pharmacophore, contributing to its binding affinity with proteins.

From a synthetic chemistry perspective, CAS No. 895485-59-3 represents a challenging yet rewarding target for organic synthesis. Its multi-functional structure requires advanced coupling reactions and protective group strategies, topics frequently searched by chemists in academic and industrial settings. The compound's 2,4-dimethylphenyl substituent adds complexity to its synthesis, often necessitating catalyzed cross-coupling techniques. These aspects make it a subject of interest in green chemistry discussions, as researchers explore eco-friendly synthetic routes.

The agrochemical industry has also shown interest in N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide, particularly for its potential as a pesticide intermediate. Its structural features align with modern crop protection strategies, which emphasize selectivity and environmental safety. This resonates with global concerns about sustainable agriculture, a hot topic in both scientific and public forums. The compound's oxadiazole core is known to exhibit herbicidal and fungicidal properties, making it a candidate for further development.

Analytical characterization of CAS No. 895485-59-3 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for verifying the compound's purity and structure, addressing common queries about quality control in chemical manufacturing. The growing emphasis on data reproducibility in research has further highlighted the importance of rigorous analytical protocols for compounds like this.

In the context of intellectual property, N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide has been the subject of several patents, reflecting its commercial potential. This aligns with frequent searches about patent landscapes in medicinal chemistry. The compound's unique combination of substituents offers opportunities for structure-activity relationship studies, a key focus in drug design optimization.

From a computational chemistry perspective, CAS No. 895485-59-3 serves as an interesting case study for molecular docking simulations. Its diverse functional groups allow researchers to explore various binding modes with biological targets, a topic frequently discussed in cheminformatics communities. The integration of AI-driven drug discovery tools has further increased interest in such compounds, as they provide valuable data for machine learning models.

The stability profile of N-5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-(phenylsulfanyl)acetamide under different conditions is another area of investigation, particularly regarding its photostability and thermal degradation patterns. These properties are crucial for formulation development, addressing practical concerns in pharmaceutical applications. Recent searches on excipient compatibility and drug delivery systems reflect the growing importance of such studies.

In conclusion, CAS No. 895485-59-3 represents a fascinating example of modern medicinal chemistry with applications spanning multiple industries. Its complex structure and diverse functionality make it a valuable subject for ongoing research in drug discovery, agrochemical development, and material science. As scientific interest in heterocyclic compounds continues to grow, this molecule will likely remain at the forefront of innovative chemical research.

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